2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available precursors. A general synthetic route may include:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate acylating agent to form 4-bromophenoxyacetyl chloride.
Synthesis of the Tetrahydrothiophene Intermediate: Tetrahydrothiophene is oxidized to form 1,1-dioxidotetrahydrothiophene using an oxidizing agent such as hydrogen peroxide.
Coupling Reaction: The 4-bromophenoxyacetyl chloride is then reacted with the 1,1-dioxidotetrahydrothiophene in the presence of a base to form the intermediate product.
Final Coupling with Fluorobenzylamine: The intermediate product is then coupled with 4-fluorobenzylamine under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the bromine or fluorine substituents, leading to debromination or defluorination.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and reaction mechanisms.
Biology
In biological research, 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a probe for studying biochemical pathways is of particular interest.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound may be used as an intermediate in the synthesis of more complex chemicals or as a specialty reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzyme active sites, inhibiting their activity, or interact with receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide
- 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)acetamide
- 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide is unique due to the presence of both bromine and fluorine substituents. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19BrFNO4S |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C19H19BrFNO4S/c20-15-3-7-18(8-4-15)26-12-19(23)22(17-9-10-27(24,25)13-17)11-14-1-5-16(21)6-2-14/h1-8,17H,9-13H2 |
InChI Key |
GDBYWNCGOLOZRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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